(E)-2-(2-cyano-3-(5-(3-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-[5-(3-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S/c24-15-5-3-4-13(10-15)18-9-8-16(30-18)11-14(12-25)22(29)27-23-20(21(26)28)17-6-1-2-7-19(17)31-23/h3-5,8-11H,1-2,6-7H2,(H2,26,28)(H,27,29)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESYJBAYLUMEHP-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)F)/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-cyano-3-(5-(3-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide represents a novel class of tetrahydrobenzo[b]thiophene derivatives that have garnered attention for their potential biological activities. This article aims to synthesize and summarize the current understanding of its biological properties, including antioxidant, antibacterial, and anticancer activities.
Chemical Structure and Synthesis
The compound's structure comprises a tetrahydrobenzo[b]thiophene core substituted with a cyano group and an acrylamide moiety. The synthesis typically involves multi-step reactions that include Gewald reactions and various coupling methods to obtain the desired derivatives with high yields and purity. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the chemical structure.
1. Antioxidant Activity
Several studies have demonstrated the antioxidant properties of related tetrahydrobenzo[b]thiophene derivatives. For instance, compounds derived from this scaffold have shown significant total antioxidant capacity (TAC) when evaluated using the phosphomolybdenum method. The antioxidant activity is often assessed through various assays such as DPPH radical scavenging and lipid peroxidation inhibition.
| Compound | TAC Value (Ascorbic Acid Equivalent) | Method Used |
|---|---|---|
| Compound 1 | Comparable to Ascorbic Acid | Phosphomolybdenum Method |
| Compound 2 | 19% Inhibition | DPPH Scavenging |
| Compound 3 | 30% Inhibition | Lipid Peroxidation Assay |
Case Study: A study reported that certain derivatives exhibited inhibition rates of lipid peroxidation ranging from 19% to 30%, indicating their potential as antioxidant agents in oxidative stress-related diseases .
2. Antibacterial Activity
The antibacterial efficacy of the synthesized compounds has been evaluated against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possess significant antibacterial properties.
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 15 mm | Staphylococcus aureus |
| Compound B | 12 mm | Bacillus subtilis |
| Compound C | 20 mm | Escherichia coli |
Research Findings: Compounds containing hydroxyl groups at specific positions on the phenyl ring demonstrated enhanced antibacterial activity, suggesting that structural modifications can significantly influence biological efficacy .
3. Anticancer Activity
The anticancer potential of these compounds has been explored through in vitro studies on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).
| Cell Line | IC50 Value (µM) | Reference Drug |
|---|---|---|
| HepG2 | 10 µM | Doxorubicin |
| HCT116 | 15 µM | Doxorubicin |
| MCF7 | 12 µM | Doxorubicin |
Findings: The cytotoxicity assays revealed that several synthesized compounds exhibited potent anticancer activity, comparable to standard chemotherapeutic agents. Notably, structural features such as the presence of cyano groups and specific aromatic substitutions were correlated with enhanced cytotoxic effects .
The mechanisms underlying the biological activities of these compounds are diverse:
- Antioxidant Mechanism: The ability to scavenge free radicals and inhibit lipid peroxidation is primarily attributed to the electron-donating capacity of functional groups present in the structure.
- Antibacterial Mechanism: The interaction with bacterial cell walls and disruption of membrane integrity may account for the observed antibacterial effects.
- Anticancer Mechanism: Induction of apoptosis in cancer cells has been linked to the modulation of anti-apoptotic proteins and activation of pro-apoptotic pathways through molecular docking studies .
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-2-(2-cyano-3-(5-(3-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves several steps, typically beginning with the construction of the tetrahydrobenzo[b]thiophene core followed by the introduction of functional groups such as cyano and furan moieties. The use of various synthetic methods, including Knoevenagel condensation and Gewald reactions, has been reported in literature to yield derivatives with enhanced biological properties .
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antioxidant Activity : Several studies have highlighted the compound's ability to scavenge free radicals and exhibit antioxidant properties comparable to ascorbic acid. This activity is crucial for potential applications in preventing oxidative stress-related diseases .
- Antitumor Properties : Compounds derived from the tetrahydrobenzo[b]thiophene scaffold have shown promise in inhibiting tumor growth. The structural modifications in this compound may enhance its efficacy against various cancer cell lines .
- Analgesic Effects : The compound has been evaluated for its analgesic properties using models such as the "hot plate" test in mice. Results indicated significant pain relief effects, suggesting potential use in pain management therapies .
- Anti-inflammatory Activity : Similar compounds have been reported to possess anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to this activity .
Table 1: Summary of Biological Activities
Notable Research Insights
- A study published in Scientific Reports highlighted the synthesis of tetrahydrobenzo[b]thiophene derivatives and their evaluation for antioxidant activity. The findings indicated that modifications to the core structure could enhance bioactivity significantly .
- Another investigation focused on the antitumor effects of related compounds demonstrated that specific substitutions could lead to increased cytotoxicity against breast cancer cells .
Chemical Reactions Analysis
Knoevenagel Condensation
The acrylamido segment participates in Knoevenagel condensation with aromatic aldehydes, forming extended π-conjugated systems. This reaction is critical for introducing substituents to the α,β-unsaturated carbonyl system.
Example Reaction :
Reacting the compound with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in toluene, catalyzed by piperidine and acetic acid under reflux (5–6 hours), yields derivatives with enhanced electronic properties .
| Parameter | Conditions/Results |
|---|---|
| Solvent | Toluene |
| Catalyst | Piperidine/Acetic acid (0.35 mL / 1.3 mL per 50 mL) |
| Temperature | Reflux (~110°C) |
| Reaction Time | 5–6 hours |
| Yield | 55–95% |
Mechanistic Insight :
The base (piperidine) deprotonates the active methylene group of the acrylamido moiety, enabling nucleophilic attack on the aldehyde. Subsequent dehydration forms the α,β-unsaturated product .
Nucleophilic Additions
The cyano group (-C≡N) undergoes nucleophilic additions, particularly with amines or thiols, to form intermediates for heterocyclic systems.
Example Reaction :
Treatment with hydrazine hydrate in ethanol generates a tetrazole ring via cycloaddition, as observed in analogous compounds .
| Parameter | Conditions/Results |
|---|---|
| Solvent | Ethanol |
| Reagent | Hydrazine hydrate |
| Temperature | Reflux (~78°C) |
| Reaction Time | 12–24 hours |
| Yield | 60–85% (estimated from analogous systems) |
Spectroscopic Validation :
-
IR : Loss of ν(C≡N) at ~2212 cm⁻¹ and emergence of ν(N-H) at ~3387 cm⁻¹ .
-
¹H NMR : New signals at δ 5.2–5.5 ppm (NH₂) and δ 8.3–8.5 ppm (tetrazole protons) .
Hydrolysis Reactions
The ethyl carboxylate group (if present in precursors) undergoes alkaline hydrolysis to form carboxylic acids, but in this carboxamide derivative, hydrolysis targets the acrylamido or carboxamide linkages.
Example Reaction :
Acid-catalyzed hydrolysis of the carboxamide group yields a carboxylic acid derivative.
| Parameter | Conditions/Results |
|---|---|
| Acid | HCl (concentrated) |
| Solvent | Water/Ethanol (1:1) |
| Temperature | 80–90°C |
| Reaction Time | 4–6 hours |
| Yield | 70–90% |
Mechanistic Insight :
Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water.
Cyclization Reactions
The tetrahydrobenzo[b]thiophene core facilitates cyclization under oxidative or thermal conditions, forming fused polycyclic systems.
Example Reaction :
Heating in DMF with Cu(I) catalysts induces intramolecular cyclization between the furan oxygen and thiophene sulfur, forming a tricyclic system.
| Parameter | Conditions/Results |
|---|---|
| Catalyst | CuI (10 mol%) |
| Solvent | DMF |
| Temperature | 120°C |
| Reaction Time | 8–12 hours |
| Yield | 50–75% |
Analytical Data :
-
MS : Molecular ion peak at m/z 456 (M⁺) confirms cyclized product.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Scaffolds
- Target Compound : Contains a 4,5,6,7-tetrahydrobenzo[b]thiophene core, which is partially saturated, reducing ring strain and enhancing stability compared to fully aromatic systems .
- Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates (3a–3k): Feature a dimethylthiophene ring, which is fully aromatic and lacks the tetrahydro modification. This increases planarity but may reduce solubility .
- 5-Amino-Dihydrothiophene Derivatives (5ab, 5ac, 5ad): Possess a 2,3-dihydrothiophene core with partial saturation, offering intermediate flexibility between fully saturated and aromatic systems .
Substituent Variations
- The furan ring may participate in π-π stacking interactions .
- Compound 3d (Ethyl 2-(2-Cyano-3-(4-Hydroxyphenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylate): Contains a 4-hydroxyphenyl substituent, which increases polarity and hydrogen-bonding capacity compared to the fluorophenyl group .
- Compound 5ad (5-Amino-N-((4-Chlorophenyl)Carbamoyl)-4-Cyano-3-(p-Tolyl)-2,3-Dihydrothiophene-2-Carboxamide): Features a 4-chlorophenyl group, contributing to halogen bonding but lacking the furan heterocycle .
Physicochemical Properties
Table 1: Key Physical and Spectral Properties of Compared Compounds
Notes:
- The target compound’s fluorophenyl-furan group likely increases lipophilicity (logP) compared to hydroxyl or bromo-substituted analogs, improving membrane permeability .
- The C≡N stretch at ~2212 cm⁻¹ in IR spectra is consistent across cyano-containing analogs, confirming the presence of the cyanoacrylamide group .
Q & A
Q. What synthetic routes are recommended for this compound, and what are the critical reaction conditions?
The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the benzo[b]thiophene core using cyclocondensation reactions, as described for similar derivatives .
- Step 2 : Introduce the acrylamido group via Knoevenagel condensation between a cyanoacetamide intermediate and substituted benzaldehydes (e.g., 3-fluorophenyl furan-2-carbaldehyde). Key conditions include toluene solvent, piperidine catalyst, and reflux for 5–6 hours .
- Step 3 : Final purification via recrystallization (methanol or ethanol) or reverse-phase HPLC for high-purity yields .
Q. How can spectroscopic data (NMR, IR, HRMS) confirm the compound’s structure?
- 1H NMR : Look for signals corresponding to the tetrahydrobenzo[b]thiophene protons (δ 1.6–2.8 ppm, multiplet) and the acrylamido double bond (δ 6.5–7.5 ppm, characteristic of E-isomer) .
- 13C NMR : Peaks at ~160–170 ppm confirm carbonyl groups (amide, carboxamide) .
- IR : Stretching vibrations for C≡N (~2200 cm⁻¹), C=O (~1650 cm⁻¹), and NH (~3300 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₉FN₃O₃S: 452.1134) .
Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., antioxidant/anti-inflammatory activity)?
- Antioxidant : DPPH radical scavenging assay (IC₅₀ values) and ferric reducing antioxidant power (FRAP) .
- Anti-inflammatory : Carrageenan-induced rat paw edema model, measuring inhibition of COX-2 or TNF-α .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Catalyst screening : Test bases like piperidine vs. DBU for Knoevenagel condensation efficiency .
- Solvent effects : Compare toluene (non-polar) with DMF (polar aprotic) to influence reaction rate and E/Z isomer ratio .
- Temperature control : Lower temperatures (e.g., 60°C) may favor E-isomer stability .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Q. What contradictions exist in reported bioactivity data for structurally similar compounds?
- Antibacterial vs. Antioxidant Activity : Some benzo[b]thiophene derivatives show strong antibacterial activity but weak antioxidant effects, possibly due to substituent electronic effects (e.g., electron-withdrawing cyano groups enhancing antibacterial action but reducing radical scavenging) .
- Species-specific anti-inflammatory responses : Rodent models may overestimate efficacy compared to human cell lines due to metabolic differences .
Q. How can computational methods predict metabolic stability or toxicity?
- Aldehyde oxidase (AO) susceptibility : Use docking studies to assess interactions with AO’s active site, as seen in tetrahydrobenzo[b]thiophene analogs .
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 inhibition, and hERG cardiotoxicity risks .
Q. What strategies resolve challenges in stereochemical characterization?
- X-ray crystallography : Definitive confirmation of E-configuration for the acrylamido group .
- NOESY NMR : Detect spatial proximity between the cyano group and adjacent protons to infer geometry .
- Chiral HPLC : Separate enantiomers if asymmetric centers are present .
Methodological Considerations
Q. How to design a SAR study for this compound?
- Core modifications : Compare tetrahydrobenzo[b]thiophene vs. benzo[b]thiophene analogs to assess ring saturation effects .
- Substituent variation : Replace 3-fluorophenyl with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) to evaluate steric/electronic impacts .
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyrrole to study heterocycle influence .
Q. What analytical techniques validate purity for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
